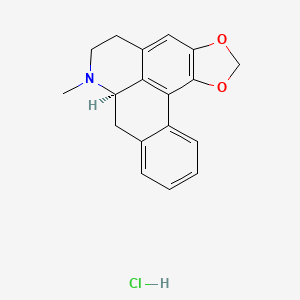

Remerinehydrochloride

Descripción general

Descripción

It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid , from plants of the Papaveraceae family.

It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors.

It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine.

It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family.

Actividad Biológica

Remerine hydrochloride, a compound derived from traditional herbal sources, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Remerine Hydrochloride

Remerine hydrochloride is primarily recognized for its bioactive components that exhibit a range of pharmacological effects. It is often studied in the context of traditional Chinese medicine and has been associated with various health benefits.

1. Anticancer Properties

Research indicates that Remerine hydrochloride possesses significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to cell cycle arrest and increased apoptosis.

Key Findings:

- Apoptosis Induction: In vitro studies demonstrate that Remerine hydrochloride can trigger apoptotic pathways in cancer cells, leading to decreased viability.

- Cell Cycle Arrest: The compound influences the cell cycle phases, particularly G0/G1 phase arrest in certain cancer types.

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Leukemia | Apoptosis induction | NADPH oxidase-dependent pathways |

| Breast Cancer | Cell cycle arrest | Modulation of p53 signaling |

| Prostate Cancer | Reduced cell proliferation | Inhibition of androgen receptor signaling |

2. Neuroprotective Effects

Remerine hydrochloride has also been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Mechanisms:

- Antioxidant Activity: The compound enhances the activity of antioxidant enzymes, reducing oxidative damage in neuronal tissues.

- Anti-inflammatory Effects: It modulates inflammatory pathways, potentially lowering the risk of neuroinflammation.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with Remerine hydrochloride resulted in a significant reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment.

- Methodology: Cells were treated with varying concentrations of Remerine hydrochloride for 24 hours.

- Results: A dose-dependent increase in apoptosis was observed, with significant effects at concentrations above 10 µM.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, Remerine hydrochloride exhibited protective effects against cell death.

- Methodology: Neuronal cells were exposed to hydrogen peroxide to induce oxidative stress, followed by treatment with Remerine hydrochloride.

- Results: The compound significantly reduced cell death and increased the expression of antioxidant enzymes compared to untreated controls.

Pharmacological Mechanisms

The biological activities of Remerine hydrochloride can be attributed to several pharmacological mechanisms:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: It affects pathways related to cell survival and apoptosis, particularly those involving caspases and Bcl-2 family proteins.

- Interaction with Ion Channels: Preliminary studies suggest that Remerine hydrochloride may interact with ion channels, influencing cellular excitability and signaling.

Propiedades

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVZRNMTSBKPO-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.